molecular formula C19H25NO6 B1172564 Crotastriatine CAS No. 11051-94-8

Crotastriatine

Cat. No.: B1172564
CAS No.: 11051-94-8
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Crotastriatine is a pyrrolizidine alkaloid derived from the plant genus Crotalaria. This compound is known for its unique chemical structure and diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Crotastriatine involves several steps, starting with the extraction of precursor compounds from Crotalaria species. The synthetic route typically includes the formation of the pyrrolizidine core, followed by functional group modifications to achieve the desired structure. Common reagents used in these reactions include organic solvents like chloroform, dichloromethane, and ethyl acetate .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction and purification processes. The plant material is subjected to solvent extraction, followed by chromatographic techniques to isolate and purify the compound. Advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Crotastriatine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Crotastriatine has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory and anti-cancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Crotastriatine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Crotastriatine is unique among pyrrolizidine alkaloids due to its specific chemical structure and biological activities. Similar compounds include:

  • Anacrotine
  • Gynuramine
  • Hastacine
  • Nilgirine
  • Platyphylline
  • Hygrophylline
  • Ligularinine
  • Retrorsine
  • Usaramine
  • Rosmarinine

These compounds share structural similarities with this compound but differ in their specific functional groups and biological activities, making this compound a unique and valuable compound for scientific research.

Properties

IUPAC Name

[(1R,4E,6R,7R,17R)-4-ethylidene-6-methyl-3,8-dioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-en-7-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO6/c1-4-13-9-11(2)17(25-12(3)21)19(23)24-10-14-5-7-20-8-6-15(16(14)20)26-18(13)22/h4-5,11,15-17H,6-10H2,1-3H3/b13-4+/t11-,15-,16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POAACKCBTJLFMK-GFXIYLJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/1\C[C@H]([C@H](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC1=O)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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